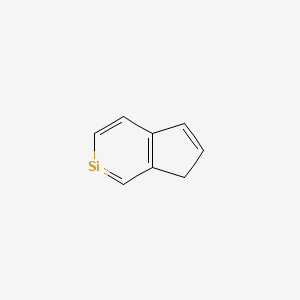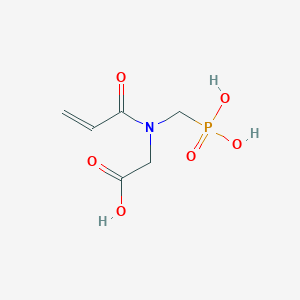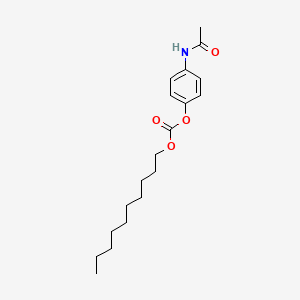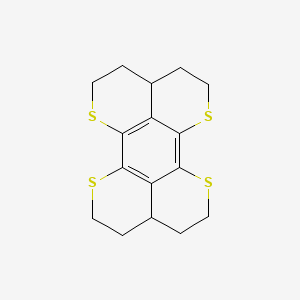
2,3,3a,4,5,8,9,9a,10,11-Decahydro-1,6,7,12-tetrathiaperylene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,3a,4,5,8,9,9a,10,11-Decahydro-1,6,7,12-tetrathiaperylene is a polycyclic aromatic hydrocarbon containing sulfur atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3a,4,5,8,9,9a,10,11-Decahydro-1,6,7,12-tetrathiaperylene typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Starting from simpler aromatic compounds, cyclization reactions can be used to form the polycyclic structure.
Sulfur Insertion: Sulfur atoms can be introduced through reactions with sulfur-containing reagents such as thiols or sulfides under controlled conditions.
Industrial Production Methods
Industrial production of such compounds may involve:
Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.
High-Pressure and High-Temperature Conditions: To achieve the desired chemical transformations efficiently.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, toluene, and ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
作用机制
The mechanism by which 2,3,3a,4,5,8,9,9a,10,11-Decahydro-1,6,7,12-tetrathiaperylene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfur atoms in the compound may play a crucial role in its reactivity and binding affinity.
相似化合物的比较
Similar Compounds
Tetrathiaperylene: A related compound with a similar polycyclic structure but fewer hydrogen atoms.
Dithiapyrene: Another sulfur-containing polycyclic aromatic hydrocarbon.
Uniqueness
2,3,3a,4,5,8,9,9a,10,11-Decahydro-1,6,7,12-tetrathiaperylene is unique due to its specific arrangement of sulfur atoms and hydrogenation level, which may confer distinct chemical and physical properties compared to its analogs.
属性
CAS 编号 |
848489-85-0 |
|---|---|
分子式 |
C16H18S4 |
分子量 |
338.6 g/mol |
IUPAC 名称 |
3,9,12,18-tetrathiapentacyclo[9.7.1.12,6.015,19.010,20]icosa-1(19),2(20),10-triene |
InChI |
InChI=1S/C16H18S4/c1-5-17-13-11-9(1)2-6-18-14(11)16-12-10(4-8-20-16)3-7-19-15(12)13/h9-10H,1-8H2 |
InChI 键 |
JTHVHYJHQQHGOC-UHFFFAOYSA-N |
规范 SMILES |
C1CSC2=C3C1CCSC3=C4C5=C2SCCC5CCS4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




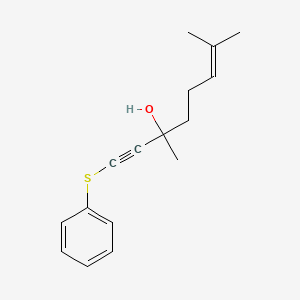



![1H-Pyrrolo[3,2-c]pyridine, 7-[(4-fluorophenyl)methoxy]-2,3-dimethyl-](/img/structure/B14184917.png)

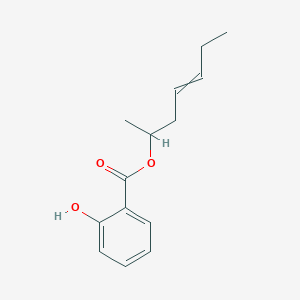
![4-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]-N-[(1S)-1-phenylethyl]pyridin-2-amine](/img/structure/B14184929.png)
